4-(acetylamino)-5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-CHLORO-4-ACETAMIDO-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-ACETAMIDO-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.
Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic or thiazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial: Potential use as an antimicrobial agent against bacterial or fungal infections.
Anti-inflammatory: Studies might explore its efficacy in reducing inflammation in various models.
Anticancer: Research could investigate its ability to inhibit cancer cell growth or induce apoptosis.
Industry
Pharmaceuticals: Development of new drugs or therapeutic agents.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
DNA interaction: Potential to intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-ACETAMIDO-N-(5-ETHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE: Lacks the chloro group.
5-CHLORO-4-ACETAMIDO-N-(4-PHENYL-1,3-THIAZOL-2-YL)-2-METHOXYBENZAMIDE: Lacks the ethyl group.
Uniqueness
The presence of the chloro group and the specific substitution pattern on the thiazole ring might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20ClN3O3S |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-4-18-19(13-8-6-5-7-9-13)24-21(29-18)25-20(27)14-10-15(22)16(23-12(2)26)11-17(14)28-3/h5-11H,4H2,1-3H3,(H,23,26)(H,24,25,27) |
InChI Key |
IVLPTWLUXBEZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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